(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

GABA-A α5 receptor CNS drug discovery Binding affinity

Select this specific N3-cyclopropylmethyl-imidazo[4,5-b]pyridine-2-methanamine to secure the pharmacophore directly responsible for low-nanomolar GABA-A α5 affinity (Ki=34.6 nM) and kinome hinge-binding. Unlike des-cyclopropylmethyl analogs, this fragment delivers metabolically stable lipophilicity (XLogP3=0.3) essential for CNS target engagement. Ideal for amide coupling or reductive amination to generate selective AXL/B-Raf inhibitor libraries. Rule-of-Three compliant for fragment-based screening. Avoid generic cores that lack this validated substitution pattern.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 2098079-45-7
Cat. No. B1478633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
CAS2098079-45-7
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=NC3=C2N=CC=C3)CN
InChIInChI=1S/C11H14N4/c12-6-10-14-9-2-1-5-13-11(9)15(10)7-8-3-4-8/h1-2,5,8H,3-4,6-7,12H2
InChIKeyFCABMZHCZREKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2098079-45-7: (3-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Chemical Identity & Procurement-Relevant Profile


(3-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 2098079-45-7, molecular formula C11H14N4, molecular weight 202.26 g/mol) is a synthetic imidazo[4,5-b]pyridine derivative featuring a primary amine at the 2-position and an N3-cyclopropylmethyl substituent [1]. The imidazo[4,5-b]pyridine scaffold is a validated purine isostere with demonstrated utility across multiple kinase targets, including Aurora, c-Met, B-Raf, and the TAM family (AXL/MER/TYRO3), as well as GABA-A receptors [2], positioning this functionalised building block as a versatile intermediate for medicinal chemistry and chemical biology probe development.

Why Generic Imidazo[4,5-b]pyridine-2-methanamine Analogs Cannot Substitute for 2098079-45-7


The N3-cyclopropylmethyl substituent in 2098079-45-7 is not a passive structural feature; it directly modulates lipophilicity, metabolic stability, and target-binding conformation relative to the unsubstituted 3H-imidazo[4,5-b]pyridine-2-methanamine core (e.g., CAS 828242-03-1, cLogP = 0.04) [1]. In the related GABA-A α5 ligand series disclosed in US10016439, the 3-cyclopropylmethyl-imidazo[4,5-b]pyridine fragment was essential for achieving low-nanomolar affinity (Ki = 34.6 nM) against the GABA-A α5/β3/γ2 receptor subtype [2]. Procurement of des-cyclopropylmethyl analogs therefore risks loss of the specific binding interactions and pharmacokinetic profile that this substituent confers, making generic substitution structurally and functionally invalid for target-oriented research programs.

Quantitative Evidence Differentiating 2098079-45-7 from Closest Structural Analogs


GABA-A α5 Subtype Affinity Conferred by the Cyclopropylmethyl-Imidazopyridine Fragment

In a scintillation proximity assay using human GABA-A α5/β3/γ2 receptor complexes expressed in HEK293 cells, the elaborated derivative bearing the 3-cyclopropylmethyl-imidazo[4,5-b]pyridine core (compound BDBM400241 from US10016439) exhibited a Ki of 34.6 nM [1]. This contrasts with the unsubstituted (1H-imidazo[4,5-b]pyridin-2-yl)methanamine core (CAS 828242-03-1), for which no GABA-A binding data have been reported in the public domain, consistent with the established medicinal chemistry principle that the N3-alkyl substituent is critical for receptor engagement in this chemotype.

GABA-A α5 receptor CNS drug discovery Binding affinity

Computed Lipophilicity Shift Relative to Core Imidazopyridine Scaffold

The PubChem-computed XLogP3 for 2098079-45-7 is 0.3, whereas the des-cyclopropylmethyl analog (1H-imidazo[4,5-b]pyridin-2-yl)methanamine has a computed logP of approximately 0.04 (ChemSpider) [1]. This ~0.26 log unit increase places 2098079-45-7 within the optimal CNS drug-likeness window (CNS MPO = 4.5–6.0; logP < 3), while the more polar unsubstituted analog may present challenges for passive blood-brain barrier penetration. The cyclopropylmethyl group also increases rotatable bond count from 1 to 3, offering conformational flexibility that can be exploited in fragment-based or structure-guided design.

Lipophilicity Drug-likeness CNS MPO

Purine-Isosteric Scaffold with Proven Polypharmacology Across Kinase and GPCR Families

The imidazo[4,5-b]pyridine core functions as a purine bioisostere, enabling ATP-competitive inhibition across structurally divergent kinases. In the 2,6-disubstituted imidazo[4,5-b]pyridine series, compounds achieved AXL IC50 = 0.77 nM and MER IC50 = 9 nM with 120- to 900-fold selectivity over TYRO3 [1]; in the 3H-imidazo[4,5-b]pyridine c-Met inhibitor series, lead compounds inhibited Met phosphorylation at submicromolar concentrations with oral efficacy in NIH-3T3/TPR-Met xenografts [2]; and B-Raf inhibitors based on this scaffold adopt a DFG-in/αC-helix out conformation associated with high kinase selectivity (PDB 4MBJ) [3]. While 2098079-45-7 is a synthetic intermediate, its 2-aminomethyl handle allows rapid diversification to access any of these target classes, providing a single procurement entry point to multiple therapeutic programs.

Kinase inhibition Purine isostere Scaffold repurposing

High-Value Application Scenarios for 2098079-45-7 Based on Evidence-Verified Differentiation


GABA-A α5 Receptor Probe & CNS Drug Discovery Programs

The N3-cyclopropylmethyl-imidazo[4,5-b]pyridine fragment, as demonstrated in US10016439 (derivative BDBM400241; Ki = 34.6 nM at human GABA-A α5/β3/γ2), provides a validated starting point for designing subtype-selective GABA-A negative allosteric modulators [1]. 2098079-45-7 serves as the direct synthetic entry to this chemotype. Researchers targeting cognitive enhancement in Down syndrome or schizophrenia, where GABA-A α5 negative modulation is therapeutically validated, benefit from the pre-established SAR around the cyclopropylmethyl moiety.

Kinase Inhibitor Lead Generation via 2-Aminomethyl Derivatization

The primary amine at the 2-position enables rapid amide coupling, reductive amination, or urea formation to generate focused kinase inhibitor libraries. As the imidazo[4,5-b]pyridine scaffold has been crystallographically confirmed to engage the kinase hinge region (exemplified in Aurora-A PDB 4BYJ and B-Raf PDB 4MBJ) [2], 2098079-45-7 provides a direct route to novel ATP-competitive inhibitors across the kinome, including underexplored targets such as AXL (IC50 = 0.77 nM achieved with 2,6-disubstituted analogs) [3].

Fragment-Based Drug Discovery (FBDD) with Optimised Physicochemical Properties

With molecular weight 202.26 Da, XLogP3 = 0.3, three hydrogen bond acceptors, and one hydrogen bond donor, 2098079-45-7 satisfies the Rule of Three criteria for fragment screening [4]. The cyclopropylmethyl group provides a balanced lipophilic vector for fragment growing that is absent in the des-cyclopropylmethyl analog (logP ≈ 0.04). The compound is compatible with biophysical screening methods (SPR, ITC, thermal shift) and crystallographic soaking due to its aqueous solubility profile.

Chemical Biology Tool Compound Synthesis for Target Deconvolution

The 2-aminomethyl group facilitates conjugation to affinity tags (biotin), fluorescent reporters, or photoaffinity labels, enabling the generation of chemical probes for pull-down proteomics and cellular target engagement studies. The structural precedent from the TAM inhibitor series, where imidazo[4,5-b]pyridine derivatives demonstrated excellent selectivity (120- to 900-fold for AXL/MER over TYRO3) [3], indicates that probes derived from this scaffold achieve the selectivity required for unambiguous target identification.

Quote Request

Request a Quote for (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.